molecular formula C11H12BrNO2 B12830646 Ethyl 4-bromo-6-cyclopropylpicolinate

Ethyl 4-bromo-6-cyclopropylpicolinate

Cat. No.: B12830646
M. Wt: 270.12 g/mol
InChI Key: CYJBYGDDGURHAN-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-6-cyclopropylpicolinate is an organic compound with the molecular formula C11H12BrNO2 It is a derivative of picolinic acid, featuring a bromine atom at the 4-position and a cyclopropyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-6-cyclopropylpicolinate typically involves the bromination of a suitable picolinic acid derivative followed by esterification. One common method includes:

    Bromination: Starting with 6-cyclopropylpicolinic acid, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.

    Esterification: The brominated product is then esterified using ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems for precise control of reaction conditions, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-6-cyclopropylpicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted picolinates, which can be further functionalized for specific applications.

Scientific Research Applications

Ethyl 4-bromo-6-cyclopropylpicolinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-6-cyclopropylpicolinate involves its interaction with specific molecular targets. The bromine atom and cyclopropyl group contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Ethyl 4-bromo-6-cyclopropylpicolinate can be compared with other picolinic acid derivatives such as:

  • Ethyl 3-bromo-6-cyclopropylpicolinate
  • Ethyl 4-chloro-6-cyclopropylpicolinate
  • Ethyl 4-bromo-6-methylpicolinate

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and applications

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

ethyl 4-bromo-6-cyclopropylpyridine-2-carboxylate

InChI

InChI=1S/C11H12BrNO2/c1-2-15-11(14)10-6-8(12)5-9(13-10)7-3-4-7/h5-7H,2-4H2,1H3

InChI Key

CYJBYGDDGURHAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C2CC2)Br

Origin of Product

United States

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